molecular formula C7H6ClIO B2526780 2-Chloro-5-iodobenzyl alcohol CAS No. 1035155-69-1

2-Chloro-5-iodobenzyl alcohol

Cat. No. B2526780
M. Wt: 268.48
InChI Key: ZKCHXDGUCIFRFK-UHFFFAOYSA-N
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Description

2-Chloro-5-iodobenzyl alcohol is a halogenated aromatic compound that contains both chlorine and iodine substituents on the benzene ring, as well as a benzylic alcohol functional group. This compound is of interest in organic chemistry due to its potential as an intermediate in various synthetic pathways, including the formation of carbonyl compounds, isochromenes, and dihydroisobenzofurans.

Synthesis Analysis

The synthesis of halogenated benzyl alcohols can be achieved through various methods. For instance, the iodocyclization of 2-(1-alkynyl)benzylic alcohols can lead to the formation of iodo-substituted compounds under mild conditions . Additionally, the oxidation of alcohols to carbonyl compounds can be performed using iodobenzene dichloride as a stoichiometric oxidant, which may be applicable to the synthesis of 2-chloro-5-iodobenzyl alcohol derivatives .

Molecular Structure Analysis

The molecular structure of 2-chloro-5-iodobenzyl alcohol would be characterized by the presence of electron-withdrawing groups (chlorine and iodine) on the aromatic ring, which can influence the reactivity of the benzylic alcohol group. The regiochemical outcome of reactions involving such compounds can be significantly affected by the substitution pattern on the benzene ring .

Chemical Reactions Analysis

Halogenated benzyl alcohols can undergo various chemical reactions. For example, the oxidation of 2-chloro-1,4-dimethoxybenzene by lignin peroxidase involves the formation of a cation radical, which can mediate further oxidation reactions . Similarly, 2-chloro-5-iodobenzyl alcohol could participate in oxidation reactions to form carbonyl compounds or undergo nucleophilic substitution reactions due to the presence of the benzylic alcohol group.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-chloro-5-iodobenzyl alcohol would be influenced by the halogen substituents and the benzylic alcohol group. The presence of iodine and chlorine atoms would increase the molecular weight and could affect the boiling point, solubility, and density of the compound. The benzylic alcohol group would contribute to the compound's ability to form hydrogen bonds, impacting its solubility in polar solvents.

Scientific Research Applications

Oxidation and Derivative Synthesis

2-Chloro-5-iodobenzyl alcohol serves as a precursor in various synthetic pathways, particularly in the oxidation of alcohols to carbonyl compounds and the creation of specialized derivatives. A method leveraging iodobenzene dichloride as a stoichiometric oxidant, facilitated by 2,2,6,6-tetramethylpiperidin-1-yloxy (TEMPO) and pyridine, has shown efficacy in oxidizing 1,2-diols to α-hydroxy ketones or α-diketones. This process demonstrates a preference for oxidizing aliphatic secondary alcohols over primary ones, highlighting its selective potential in complex organic synthesis (Zhao & Zhang, 2007).

Catalysis and Heterocycles

In catalysis, 2-Chloro-5-iodobenzyl alcohol has been utilized to generate disubstituted alkynes through a palladium-catalyzed reaction with acetylenic carbinols. This method offers a regio and stereoselective approach to synthesize (E)-3-alkylidene isobenzofuran-1(3H)-ones (phthalides), achieving exclusive E-isomer formation, which is pivotal for developing pharmacologically active heterocyclic compounds (Mukhopadhyay & Kundu, 2001).

Environmental and Antimicrobial Applications

An environmentally benign TEMPO-catalyzed alcohol oxidation system employing recyclable hypervalent iodine(III) reagent demonstrates 2-Chloro-5-iodobenzyl alcohol's potential in green chemistry. The system allows for the oxidation of various alcohols to carbonyl compounds efficiently, underlining its applicability in sustainable and eco-friendly chemical processes (Li & Zhang, 2009).

Furthermore, 2-Chloro-5-iodobenzyl alcohol derivatives have shown significant antimicrobial properties. A study on marine-derived fungi unveiled derivatives that inhibit larval settlement of marine organisms, suggesting their potential as antifouling agents. This non-toxic inhibition against larval settlement positions these derivatives as promising candidates for environmentally safe antifouling coatings, addressing the critical issue of biofouling in marine environments (Kwong et al., 2006).

Safety And Hazards

2-Chloro-5-iodobenzyl alcohol is considered hazardous. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

(2-chloro-5-iodophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClIO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCHXDGUCIFRFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-iodobenzyl alcohol

CAS RN

1035155-69-1
Record name 2-Chloro-5-iodobenzyl alcohol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 2-chloro-5-iodobenzoic acid (28 g, 99 mmoles) and toluene (198 mL) was cooled to 0° C. A 1M diisobutyl aluminium hydride (DIBAL) solution in toluene 208 mL, 208 mmol) solution was added drop wise over 20 minutes. The solution was allowed to slowly warm to rt. After 16 h the solution was cooled to 0° C., MeOH and 1M HCl was slowly added (exothermic reaction). The solution became clumpy and was filtered and the clumps washed with EtOAc. The organic phase was then isolated and the aqueous layer washed with EtOAc. The combined organic extracts were then washed with brine, dried (Na2SO4), and concentrated. The product was purified by Biotage chromatography (0%-100% EtOAc/Hexanes) to afford 9.01 g of product as a solid (34%). 1H NMR (400 MHz, chloroform-d) δ ppm 7.85 (d, J=2.02 Hz, 1 H) 7.55 (dd, J=8.34, 2.27 Hz, 1 H) 7.09 (d, J=8.34 Hz, 1 H) 4.74 (s, 2 H) 2.25 (s, 1 H).
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28 g
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198 mL
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208 mL
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Yield
34%

Synthesis routes and methods II

Procedure details

A 250 mL of 4-necked flask equipped with thermometer and mechanical stirring was charged with NaBH4 (4.16 g, 0.11 mol) and THF (60 mL) under argon. After cooling to 0˜5° C. with stirring, a solution of iodine in THF (12.7 g I2 in 25 mL THF) was added slowly dropwise over 30 min and the reaction temperature was maintained below 10° C. After the addition was completed, a solution of 2-chloro-5-iodobenzoic acid (15.0 g, 50 mmol) in THF (20 mL) was added dropwise over 30 min and kept the reaction temperature below 10° C. After stirring for another 3 h at 20˜25° C., the reaction mixture was heated to reflux for additional 16 h and monitored by TLC (PE/EA=1:1, Rf=0.2). The mixture was cooled to 20˜25° C. and poured into ice water (100 mL), extracted with ethyl acetate (2×100 mL), washed with water (2×100 mL), brine (100 mL), concentrated and the residue was purified by flash chromatography (PE:EA=20:1 as eluant, 200 mL) to give an off-white solid. Yield: 10.0 g (70%) MS ESI (m/z): 269 [M+1]+.
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4.16 g
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60 mL
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25 mL
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15 g
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20 mL
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[Compound]
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ice water
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100 mL
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